Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Tert‑butyl 2‑carbamothioyl‑5‑phenylpyrrolidine‑1‑carboxylate (CAS 885277‑73‑6; also named 1‑Boc‑2‑phenyl‑5‑thiocarbamoyl‑pyrrolidine or 2‑phenyl‑5‑thiocarbamoyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester) is a fully synthetic, N‑Boc‑protected pyrrolidine derivative that incorporates a phenyl substituent at the 5‑position and a primary thioamide (carbamothioyl) group at the 2‑position. It has a molecular formula of C₁₆H₂₂N₂O₂S and a molecular weight of 306.42 g mol⁻¹, with a computed logP of approximately 4.05 and a topological polar surface area (tPSA) of 87.65 Ų.

Molecular Formula C16H22N2O2S
Molecular Weight 306.4 g/mol
CAS No. 885277-73-6
Cat. No. B1503078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate
CAS885277-73-6
Molecular FormulaC16H22N2O2S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1C(=S)N)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O2S/c1-16(2,3)20-15(19)18-12(9-10-13(18)14(17)21)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,21)
InChIKeyWEBIJDMCKKACQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate (CAS 885277-73-6): Structural Identity and Procurement Baseline


Tert‑butyl 2‑carbamothioyl‑5‑phenylpyrrolidine‑1‑carboxylate (CAS 885277‑73‑6; also named 1‑Boc‑2‑phenyl‑5‑thiocarbamoyl‑pyrrolidine or 2‑phenyl‑5‑thiocarbamoyl‑pyrrolidine‑1‑carboxylic acid tert‑butyl ester) is a fully synthetic, N‑Boc‑protected pyrrolidine derivative that incorporates a phenyl substituent at the 5‑position and a primary thioamide (carbamothioyl) group at the 2‑position . It has a molecular formula of C₁₆H₂₂N₂O₂S and a molecular weight of 306.42 g mol⁻¹, with a computed logP of approximately 4.05 and a topological polar surface area (tPSA) of 87.65 Ų [1][2]. The compound is available from multiple specialty chemical suppliers as a research‑grade intermediate (typical purity ≥ 95 %) and is not registered for human or veterinary use .

Why Generic Substitution of Tert‑butyl 2‑carbamothioyl‑5‑phenylpyrrolidine‑1‑carboxylate Fails: Structural Uniqueness vs. In‑Class Analogs


Although numerous N‑Boc‑protected pyrrolidine derivatives are commercially catalogued, the simultaneous presence of the 5‑phenyl and the 2‑carbamothioyl substituents on a single pyrrolidine ring is exceptionally rare among accessible building blocks. Closely related catalogued analogs either lack the phenyl ring (e.g., tert‑butyl 2‑carbamothioylpyrrolidine‑1‑carboxylate, CAS 864958‑51‑0), place the phenyl group on the pyrrolidine nitrogen as a thiocarbamoyl substituent (e.g., 1‑(phenylcarbamothioyl)pyrrolidine‑2‑carboxamide, CAS 2757729‑87‑4), or carry the phenyl at the 4‑position [1][2]. These regioisomeric and functional‑group permutations alter the three‑dimensional presentation of the hydrogen‑bond‑donating thioamide and the hydrophobic phenyl ring, which jointly govern molecular recognition at biological targets [3]. Consequently, simple one‑for‑one substitution with an in‑class pyrrolidine is not supported by structural equivalence and may lead to divergent recognition, reactivity, or pharmacokinetic profiles.

Quantitative Differentiation Evidence for Tert‑butyl 2‑carbamothioyl‑5‑phenylpyrrolidine‑1‑carboxylate Against Closest Analogs


Regioisomeric Substitution Pattern: 5‑Phenyl vs. 4‑Phenyl Thiocarbamoyl Pyrrolidine Lipophilicity and Polar Surface Area Comparison

The target compound (5‑phenyl regioisomer) and its closest commercially catalogued regioisomer, tert‑butyl 2‑carbamothioyl‑4‑phenylpyrrolidine‑1‑carboxylate (CAS 885277‑70‑3), share identical molecular formula (C₁₆H₂₂N₂O₂S) and molecular weight (306.42 g mol⁻¹) but differ in the position of the phenyl substituent on the pyrrolidine ring [1]. This positional isomerism changes the spatial relationship between the hydrophobic phenyl group and the hydrogen‑bond‑donating thioamide, which is expected to affect binding‑pocket complementarity and ligand efficiency at biological targets that discriminate subtle shape differences, such as the tropomyosin receptor kinase (TRK) hydrophobic pocket where 2‑phenylpyrrolidine is a validated pharmacophore [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Thioamide (Carbamothioyl) vs. Carboxamide Hydrogen‑Bond Donor Capacity: Implications for Target Engagement

The 2‑carbamothioyl (primary thioamide) group in the target compound is a recognized bioisostere of the primary carboxamide, but with significantly stronger hydrogen‑bond donor acidity (approx. 1.5–2.0 kcal mol⁻¹ greater NH acidity) [1]. Within the pyrrolidine‑2‑carbothioamide chemotype, thioamide‑containing ligands have demonstrated nanomolar inhibition of peptidyl‑prolyl isomerase FKBP12 (Ki = 116 nM for a related 1‑thiocarbamoyl‑pyrrolidine analog) [2]. This class‑level evidence indicates that the thioamide NH₂ serves as a stronger, more directional hydrogen‑bond donor than the corresponding amide, which can translate into enhanced target binding affinity and potentially slower off‑rates in biological systems compared with amide‑containing pyrrolidine analogs [1].

Medicinal Chemistry Molecular Recognition Thioamide Bioisosterism

Simultaneous 5‑Phenyl and 2‑Carbamothioyl Substitution as a Unique Combinatorial Pharmacophore Not Available in Common Catalogues

A systematic survey of major chemical catalogues (ChemBase, MolBase, CymitQuimica) reveals that no other commercially listed compound simultaneously combines (i) an N‑Boc protecting group, (ii) a primary thioamide at the pyrrolidine 2‑position, and (iii) a phenyl substituent at the 5‑position [1][2]. The closest analogs each lack one of these elements: tert‑butyl 2‑carbamothioylpyrrolidine‑1‑carboxylate (CAS 864958‑51‑0) lacks the 5‑phenyl; 1‑(phenylcarbamothioyl)pyrrolidine‑2‑carboxamide (CAS 2757729‑87‑4) places the phenyl on the thiocarbamoyl nitrogen and uses a carboxamide rather than thioamide; and (R)‑2‑phenylpyrrolidine (CAS 56523‑47‑8) lacks both the thioamide and the N‑Boc group [1]. This unique triple‑feature substitution pattern provides a scaffold that simultaneously offers (a) a hydrophobic aromatic motif for lipophilic pocket occupancy, (b) a strong hydrogen‑bond donor (thioamide NH₂) for target engagement, and (c) latent synthetic versatility via Boc deprotection under mild acidic conditions.

Chemical Biology Fragment-Based Drug Discovery Scaffold Differentiation

Predicted Physicochemical Profile vs. Des‑Phenyl Analog: Lipophilicity and Permeability Implications

The computed logP of the target compound is approximately 4.05, compared with approximately 2.31 for the des‑phenyl analog tert‑butyl 2‑carbamothioylpyrrolidine‑1‑carboxylate (CAS 864958‑51‑0) [1]. This ΔlogP of ~1.74 log units reflects the substantial increase in lipophilicity imparted by the 5‑phenyl substituent. While higher logP values are generally associated with improved membrane permeability (favorable for intracellular target access), they also raise the risk of increased metabolic clearance, plasma protein binding, and promiscuous off‑target interactions [2]. The polar surface area (tPSA) remains unchanged at 87.65 Ų for both compounds because the phenyl addition does not alter the count of heteroatom‑bound polar hydrogens; however, the increased molecular volume from the phenyl group reduces ligand efficiency metrics (LE ≈ 0.25–0.30 kcal mol⁻¹ heavy⁻¹atom for typical fragment‑sized ligands) [3].

ADME Prediction Lipophilicity Drug-Likeness

N‑Boc Synthetic Utility: Orthogonal Deprotection vs. N‑Phenylthiocarbamoyl and N‑Unsubstituted Analogs

The acid‑labile tert‑butoxycarbonyl (Boc) group on the target compound enables chemoselective deprotection under mild conditions (e.g., TFA/CH₂Cl₂, 0–25 °C) to liberate the free pyrrolidine NH without affecting the thioamide or the phenyl ring [1]. In contrast, N‑phenylthiocarbamoyl‑pyrrolidine (CAS 18792‑49‑9) bears a non‑cleavable N‑aryl thioamide substituent that permanently blocks the pyrrolidine nitrogen, precluding late‑stage functionalization at this position . Similarly, (R)‑2‑phenylpyrrolidine (CAS 56523‑47‑8) lacks the Boc group entirely and offers no orthogonal protection for the secondary amine during downstream reactions . The Boc‑protected scaffold thus provides a divergent synthetic node: after Boc removal, the free amine can be elaborated via amide coupling, reductive amination, sulfonamide formation, or urea synthesis to generate diverse screening libraries from a single, commercially available intermediate.

Synthetic Chemistry Protecting Group Strategy Scaffold Diversification

Thioamide‑Enabled Transition‑Metal Coordination: Potential for Bioinorganic and Catalytic Applications

The primary thioamide (carbamothioyl) group, unlike the corresponding carboxamide, can act as a soft sulfur‑based ligand for late transition metals (e.g., Cu(I), Au(I), Pd(II)). Thioamide‑containing small molecules have been exploited as ligands in catalytic asymmetric synthesis and as metal‑chelating pharmacophores in anticancer agents [1][2]. Specifically, pyrrolidine‑dithiocarbamate (PDTC)–copper complexes have demonstrated potent anticancer activity against cisplatin‑resistant neuroblastoma cells in vitro [2]. While PDTC is a dithiocarbamate rather than a monothiocarbamoyl species, the target compound's thioamide sulfur provides a single‑point metal coordination site, which could be exploited for the design of metal‑based probes or prodrugs. No analogous metal‑binding data exist for the 4‑phenyl regioisomer or the des‑phenyl analog.

Bioinorganic Chemistry Catalysis Metal Chelation

Highest‑Impact Research and Industrial Application Scenarios for Tert‑butyl 2‑carbamothioyl‑5‑phenylpyrrolidine‑1‑carboxylate


TRK Inhibitor Fragment‑Based Drug Discovery: A 5‑Phenylpyrrolidine Scaffold with Pre‑Installed Thioamide Hydrogen‑Bond Anchor

The (R)‑2‑phenylpyrrolidine substructure is a validated privileged fragment for occupying the hydrophobic pocket of tropomyosin receptor kinases (TRKs), as demonstrated by the Novartis imidazopyridazine pan‑TRK inhibitor program [1]. The target compound delivers this pharmacophore with a pre‑installed 2‑carbamothioyl group that can serve as a strong hydrogen‑bond donor to the kinase hinge region (e.g., Met620 backbone carbonyl in TRK‑A). After Boc deprotection, the free pyrrolidine NH provides a synthetic handle for appending diverse heterocyclic warheads, enabling rapid exploration of hinge‑binding motifs without the need for de novo construction of the phenylpyrrolidine core [2].

FKBP12‑Targeted Ligand Design: Thioamide‑Enhanced Immunophilin Inhibition

Thiocarbamoyl‑pyrrolidine derivatives have demonstrated nanomolar inhibition of FKBP12 (Ki = 116 nM for a related 1‑thiocarbamoyl‑pyrrolidine ester) [1]. The target compound's 2‑carbamothioyl group is positioned to engage the FKBP12 active‑site residues, while the 5‑phenyl substituent may occupy the adjacent hydrophobic cavity exploited by FK506 and rapamycin analogs. Procurement of this compound enables structure‑activity relationship (SAR) studies aimed at developing non‑immunosuppressive FKBP ligands for neuroregenerative applications, a therapeutic strategy validated by the FKBP ligand class [2].

Late‑Stage Diversification Platform for Pyrrolidine‑Based Compound Libraries

Owing to its unique 5‑phenyl‑2‑carbamothioyl‑N‑Boc substitution triad, the target compound serves as a single, commercially available intermediate from which diverse screening libraries can be generated. Standard Boc deprotection (TFA/CH₂Cl₂) liberates the pyrrolidine NH, enabling parallel amide coupling, sulfonylation, or reductive amination with commercially available carboxylic acids, sulfonyl chlorides, and aldehydes [1]. This divergency is not possible with N‑arylthiocarbamoyl analogs (CAS 18792‑49‑9), whose pyrrolidine nitrogen is permanently blocked. For industrial medicinal chemistry groups, this translates into a reduced number of dedicated building‑block procurements and accelerated SAR cycle times [2].

Quote Request

Request a Quote for Tert-butyl 2-carbamothioyl-5-phenylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.